molecular formula C16H14O2 B15158038 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol

4-[(4-Prop-2-ynoxyphenyl)methyl]phenol

Cat. No.: B15158038
M. Wt: 238.28 g/mol
InChI Key: TVWWQNBNQNGZAE-UHFFFAOYSA-N
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Description

4-[(4-Prop-2-ynoxyphenyl)methyl]phenol is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a phenol group and a prop-2-ynoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Prop-2-ynoxyphenyl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated phenols and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Prop-2-ynoxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions . These interactions enable the compound to modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Prop-2-ynoxyphenyl)methyl]benzaldehyde
  • 4-[(4-Prop-2-ynoxyphenyl)methyl]benzoic acid
  • 4-[(4-Prop-2-ynoxyphenyl)methyl]benzyl alcohol

Uniqueness

4-[(4-Prop-2-ynoxyphenyl)methyl]phenol is unique due to its combination of a phenol group and a prop-2-ynoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(4-prop-2-ynoxyphenyl)methyl]phenol

InChI

InChI=1S/C16H14O2/c1-2-11-18-16-9-5-14(6-10-16)12-13-3-7-15(17)8-4-13/h1,3-10,17H,11-12H2

InChI Key

TVWWQNBNQNGZAE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC2=CC=C(C=C2)O

Origin of Product

United States

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